Fmoc-D-homoleucine
Description
Significance of Non-Canonical Amino Acids in Peptide Science and Engineering
Non-canonical amino acids are organic molecules that, like their canonical counterparts, contain an amine and a carboxylic acid group but are not directly encoded by the genetic code. nih.gov Their incorporation into peptide sequences is a key strategy for creating peptidomimetics, which are molecules that mimic the structure and function of natural peptides but possess improved pharmacokinetic properties and enzymatic stability. nih.gov The use of ncAAs has expanded the chemical space available for peptide drug discovery, allowing for the construction of designer peptides with enhanced drug-like properties. nih.gov There are over 900 known ncAAs, some of which are found in nature as metabolic intermediates or through post-translational modifications, while others are products of chemical synthesis. mdpi.com These novel building blocks can introduce specific structural constraints, alter side-chain functionalities, and modify the peptide backbone, leading to peptides with improved stability, bioavailability, and therapeutic efficacy. nih.govresearchgate.netrsc.org
The Fluorenylmethoxycarbonyl (Fmoc) Protecting Group Strategy in Contemporary Peptide Synthesis
The fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). americanpeptidesociety.orgslideshare.net In SPPS, the growing peptide chain is attached to a solid support, and amino acids are added sequentially. iris-biotech.de The Fmoc group temporarily protects the α-amino group of the incoming amino acid, preventing unwanted side reactions during the coupling process. americanpeptidesociety.org A key advantage of the Fmoc strategy is the mild basic conditions, typically using piperidine (B6355638) in a solvent like dimethylformamide (DMF), required for its removal. americanpeptidesociety.orggoogle.com This contrasts with the harsher acidic conditions needed for the alternative Boc (tert-butyloxycarbonyl) strategy. americanpeptidesociety.orgslideshare.net The mild deprotection steps of the Fmoc protocol minimize side reactions and are compatible with a wider range of sensitive and complex peptide sequences, making it the preferred method for automated peptide synthesis. americanpeptidesociety.orgbachem.com
Importance of D-Stereoisomers and Homologous Amino Acids in the Structural and Functional Modulation of Peptides
With the exception of glycine, all canonical amino acids are chiral and exist in L- and D-forms, which are non-superimposable mirror images of each other. biopharmaspec.comjpt.com While proteins in most living organisms are composed exclusively of L-amino acids, the strategic incorporation of D-amino acids into synthetic peptides offers significant advantages. biopharmaspec.comjpt.com Peptides containing D-amino acids are more resistant to enzymatic degradation by proteases, which are highly specific for L-amino acids. biopharmaspec.comnih.gov This increased stability can lead to a longer half-life in biological systems, a desirable trait for therapeutic peptides. biopharmaspec.com
Interactive Data Table: Properties of Fmoc-D-Homoleucine
| Property | Value |
| CAS Number | 204320-60-5 |
| Molecular Formula | C22H25NO4 |
| Molecular Weight | 367.44 g/mol chemimpex.com |
| Appearance | White solid chemimpex.com |
| Purity | ≥ 97% (HPLC) chemimpex.com |
| Storage Conditions | 0-8 °C chemimpex.com |
Properties
Molecular Weight |
367.5 |
|---|---|
Origin of Product |
United States |
Synthetic Methodologies and Derivative Chemistry of Fmoc D Homoleucine
Strategies for the Enantioselective Preparation of D-Homoleucine Scaffolds
The enantioselective synthesis of D-homoleucine is crucial for its incorporation into chiral peptides and other bioactive molecules. Key methodologies include the homologation of α-amino acids and the use of chiral auxiliaries.
Homologation from Alpha-Amino Acids (e.g., Arndt-Eistert Reaction Modifications)
A prominent method for synthesizing β-amino acids is the homologation of their corresponding α-amino acid precursors. organic-chemistry.orgwikipedia.org The Arndt-Eistert reaction is a classic and popular approach for this one-carbon elongation of carboxylic acids. wikipedia.orgyoutube.com This multi-step process typically involves the conversion of a carboxylic acid to an acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. wikipedia.org A subsequent Wolff rearrangement, often catalyzed by a metal such as silver, generates a ketene (B1206846) intermediate that can be trapped by a nucleophile, like water, to yield the homologous carboxylic acid. organic-chemistry.orgyoutube.com
In the context of preparing Fmoc-D-homoleucine, a modified Arndt-Eistert homologation starting from Fmoc-D-leucine has been successfully demonstrated. One effective strategy involves the use of Fmoc-D-leucine pentafluorophenyl ester as the activated species for the acylation of diazomethane. core.ac.uk This method yields the key intermediate, Fmoc-D-leucyldiazomethane, as a crystalline solid in good yield and purity. core.ac.uk The subsequent Wolff rearrangement is carried out in the presence of silver benzoate (B1203000) in a dioxane/water mixture to produce Fmoc-D-β-homoleucine with a reported yield of 79%. core.ac.uk The use of pentafluorophenyl esters is advantageous as they are often crystalline, commercially available, and have well-documented utility in peptide synthesis. core.ac.uk
A modification to the standard Arndt-Eistert protocol, known as the Newman-Beal modification, involves the inclusion of triethylamine (B128534) in the diazomethane solution to scavenge the HCl byproduct and prevent the formation of α-chloromethylketone side-products. wikipedia.org While diazomethane is a traditional reagent, its toxic and explosive nature has prompted the exploration of safer alternatives, such as diazo(trimethylsilyl)methane. wikipedia.org
Table 1: Key Steps in the Arndt-Eistert Homologation of Fmoc-D-leucine
| Step | Description | Reactants/Reagents | Product |
| 1. Activation | Activation of the carboxylic acid of Fmoc-D-leucine. | Fmoc-D-leucine, Pentafluorophenol, Dicyclohexylcarbodiimide | Fmoc-D-leucine pentafluorophenyl ester |
| 2. Diazoketone Formation | Acylation of diazomethane with the activated Fmoc-D-leucine. | Fmoc-D-leucine pentafluorophenyl ester, Diazomethane, Triethylamine | Fmoc-D-leucyldiazomethane |
| 3. Wolff Rearrangement | Silver-catalyzed rearrangement of the diazoketone to a ketene. | Fmoc-D-leucyldiazomethane, Silver benzoate | Ketene intermediate |
| 4. Hydrolysis | Trapping of the ketene intermediate with water. | Ketene intermediate, Water | Fmoc-D-β-homoleucine |
Chiral Auxiliary Approaches in Beta-Amino Acid Synthesis
Chiral auxiliaries offer a powerful strategy for the asymmetric synthesis of β-amino acids, including β²-homoleucine. worldscientific.comresearchgate.netsci-hub.se This approach involves the temporary attachment of a chiral molecule to a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed.
An effective method for the enantioselective synthesis of β²-homoleucine utilizes trans-hexahydrobenzoxazolidinones as chiral auxiliaries. sci-hub.seacademie-sciences.fr In this multi-step synthesis, the chiral auxiliary is first N-acylated with 4-methylpentanoic acid. researchgate.netsci-hub.se The resulting adduct undergoes highly diastereoselective alkylation with benzyl (B1604629) bromoacetate (B1195939) after being converted to its sodium enolate. researchgate.netsci-hub.se
Subsequent steps involve the removal of the chiral auxiliary, which can be achieved through various methods depending on the specific substrate, followed by a Curtius rearrangement and final deprotection steps to yield the desired enantioenriched β²-homoleucine. sci-hub.se This methodology is advantageous as it provides access to both enantiomers of the target β-amino acid by simply selecting the corresponding enantiomer of the commercially available chiral auxiliary. sci-hub.se For instance, the use of (R,R)- and (S,S)-hexahydrobenzoxazolidinones allows for the synthesis of both (R)- and (S)-β²-homoleucine. sci-hub.se
Functional Derivatization of this compound for Specialized Applications
The modification of this compound can enhance its utility in various applications, from peptide engineering to drug design. chemimpex.comchemimpex.com These modifications can be directed at the side chain or involve the strategic use of orthogonal protecting groups.
Side Chain Chemical Modifications for Enhanced Utility
The isobutyl side chain of homoleucine is non-functionalized, which limits direct chemical modification. However, the incorporation of homoleucine itself into peptides is a form of side-chain modification relative to the proteinogenic amino acid leucine, as it extends the carbon backbone. researchgate.net This modification can influence the conformational properties of peptides and enhance their stability against enzymatic degradation. acs.org
To introduce chemical handles for further derivatization, synthetic strategies would need to start from a precursor that already contains a functional group on the side chain, or a method would be required to functionalize the unactivated C-H bonds of the isobutyl group. While direct C-H functionalization of amino acids is an emerging field, it is not yet a routine method for this compound. Therefore, the "enhanced utility" of this compound primarily stems from its role as an unnatural building block that imparts specific structural and stability characteristics to peptides. bakerlab.org The replacement of natural amino acids with analogs like homoleucine can improve the binding affinity and target selectivity of peptide drugs. researchgate.net
Integration of Fmoc D Homoleucine in Solid Phase Peptide Synthesis Spps and Solution Phase Methodologies
Optimization of Coupling and Deprotection Protocols in Fmoc-SPPS
The successful synthesis of peptides containing D-homoleucine hinges on the optimization of the two core steps in each cycle of Fmoc-SPPS: the coupling of the amino acid and the deprotection of the N-terminal Fmoc group.
Fmoc-D-homoleucine is compatible with a wide array of standard coupling reagents and activators used in modern peptide synthesis. chemimpex.comchemimpex.com The choice of reagent often depends on factors like desired reaction kinetics, cost, and the need to suppress potential side reactions. The activation of the carboxylic acid moiety of this compound is typically achieved by converting it into an active ester or an acylphosphonium/acyluronium species, which then readily reacts with the free amine of the resin-bound peptide chain.
Commonly employed coupling reagents include phosphonium (B103445) salts, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate), and aminium/uronium salts like HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and TBTU (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate). acs.orggoogle.comgoogle.com Carbodiimides, such as DIC (N,N'-Diisopropylcarbodiimide), are often used in conjunction with additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) to form the active ester and minimize racemization. google.comnih.gov
These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) and require the presence of a tertiary base, most commonly N,N-Diisopropylethylamine (DIEA), to neutralize the proton released during amide bond formation. google.com Research indicates that using a 2- to 4-fold excess of the activated amino acid is standard practice to drive the coupling reaction to completion. google.com
Table 1: Common Coupling Reagents for Fmoc-SPPS
| Reagent Class | Examples | Activator/Base |
|---|---|---|
| Aminium/Uronium Salts | HATU, HBTU, HCTU, TBTU | DIEA |
| Phosphonium Salts | PyBOP, BOP | DIEA |
| Carbodiimides | DIC | HOBt, OxymaPure |
The deprotection step in Fmoc-SPPS involves the removal of the acid-labile Fmoc group to liberate the N-terminal amine for the next coupling cycle. google.com This is achieved through a base-catalyzed β-elimination mechanism. The standard and most widely used deprotection reagent is a solution of 20% piperidine (B6355638) in a solvent such as DMF. google.combiorxiv.orgresearchgate.net
For sequences containing D-homoleucine, no special considerations are typically required beyond standard protocols. The isobutyl side chain of homoleucine is chemically inert and does not interfere with the piperidine-mediated deprotection mechanism. The process is generally efficient, with deprotection times being rapid. However, poor deprotection efficiency can lead to deletion sequences, reducing the quality and yield of the final peptide. nih.gov Therefore, ensuring fresh deprotection solution and adequate reaction time is crucial for any Fmoc-SPPS, including those involving D-homoleucine.
Compatibility with Established Coupling Reagents and Activators
Stereochemical Integrity Preservation During Peptide Elongation
Maintaining the stereochemical purity of each amino acid throughout the synthesis is paramount, as racemization or epimerization can lead to diastereomeric impurities that are difficult to separate and can drastically alter the peptide's biological properties.
Racemization, the conversion of a chiral amino acid to a mixture of its D- and L-enantiomers, is a significant risk during the activation step of peptide coupling. In the context of incorporating this compound, the primary concern is epimerization—its conversion to Fmoc-L-homoleucine.
D-homoleucine, being a simple aliphatic amino acid, has a relatively low intrinsic propensity for racemization compared to residues like histidine or cysteine. nih.govpeptide.com The risk of epimerization is primarily influenced by the choice of coupling method and reaction conditions. Over-activation, prolonged coupling times, or elevated temperatures can increase the rate of α-carbon proton abstraction, leading to a loss of stereochemical integrity.
To minimize this risk, milder coupling reagents such as DIC/Oxyma are sometimes preferred. nih.gov However, the use of highly efficient modern coupling reagents like HATU is common, and racemization can be effectively suppressed by ensuring optimized reaction times and avoiding excessive amounts of base. acs.org For particularly sensitive couplings, loading the amino acid onto a 2-chlorotrityl chloride resin is an effective strategy, as it proceeds without the need for carboxyl group activation, thereby completely avoiding racemization at the C-terminal residue.
Resin and Linker Selection for Efficient Incorporation and Cleavage
The choice of solid support (resin) and the linker that attaches the peptide to it is critical. This selection dictates the conditions required for the final cleavage of the peptide from the resin and determines the nature of the C-terminal group (e.g., a carboxylic acid or an amide). google.comgoogle.com
For the synthesis of peptide acids, resins with benzyl (B1604629) alcohol-type linkers are commonly used. The Wang resin is a popular choice, though it requires relatively strong acid, such as high concentrations of trifluoroacetic acid (TFA), for cleavage. lookchem.com A more acid-sensitive option is the 2-chlorotrityl chloride (2-CTC) resin, which allows for the release of the fully protected peptide from the support under very mild acidic conditions, preserving acid-labile side-chain protecting groups. acs.org
For the synthesis of peptide amides, Rink Amide resins are the standard choice. google.com These resins, such as Rink Amide AM and Rink Amide MBHA, possess a linker that, upon cleavage with a high concentration of TFA (typically 80-95%), yields a C-terminal amide. google.comgoogle.com An alternative for producing protected peptide amides is the Sieber Amide resin, which is "hyper acid-labile" and allows for cleavage with a mild cocktail of 1-5% TFA, leaving side-chain protections intact. google.comgoogle.com
Table 2: Resin and Linker Selection Guide for Fmoc-SPPS
| Desired C-Terminus | Resin Type | Linker Type | Typical Cleavage Condition |
|---|---|---|---|
| Peptide Acid | Wang Resin | p-alkoxybenzyl alcohol | High TFA (e.g., 95%) |
| Protected Peptide Acid | 2-Chlorotrityl Chloride Resin | Trityl | Mild Acid (e.g., 1-5% TFA) google.com |
| Peptide Amide | Rink Amide Resin | Fmoc-Rink Amide | High TFA (e.g., 80-95%) google.comgoogle.com |
| Protected Peptide Amide | Sieber Amide Resin | Xanthenyl | Mild Acid (e.g., 1-5% TFA) google.comgoogle.com |
Scalability and Automation in the Synthesis of D-Homoleucine-Rich Peptides
The principles of Fmoc-SPPS are well-suited for both automation and large-scale production. google.comgoogle.com Automated peptide synthesizers are routinely used to perform the repetitive cycles of deprotection, washing, and coupling, which significantly increases throughput and reproducibility. biorxiv.orgresearchgate.net These systems can be programmed to handle complex sequences, including those rich in D-amino acids like D-homoleucine.
Structural and Conformational Impact of Fmoc D Homoleucine in Engineered Peptide Architectures
Influence on Peptide Secondary Structure Formation
The introduction of Fmoc-D-homoleucine into a peptide backbone can significantly alter the formation of common secondary structures like helices and turns.
Helical Propensity Modulation (e.g., Alpha-Helical, 14-Helix)
The alpha-helix is a prevalent secondary structure in proteins, characterized by a right-handed coil with hydrogen bonds between the C=O group of one residue and the N-H group of the residue four positions ahead (i+4 → i). wikipedia.org The incorporation of D-amino acids is generally disruptive to the formation of right-handed alpha-helices. wisc.edu While specific studies focusing solely on the alpha-helical propensity of D-homoleucine are not extensively detailed in the provided results, the general principle of D-amino acid disruption applies.
In the context of β-peptides, which are composed of β-amino acids, the 14-helix is a common secondary structure. nih.govnih.gov Research on β-peptides has shown that the side chain structure plays a crucial role in stabilizing these helices. For instance, studies on β-peptides containing β3-homoleucine have demonstrated its role in forming stable 14-helical structures, often contributing to a hydrophobic core in peptide bundle assemblies. escholarship.orgudayton.edufrontiersin.org While these studies focus on β-homoleucine, they provide insight into how the homoleucine side chain can influence helical stability. A systematic analysis of β3-peptides indicated that β3-homoleucine is more stabilizing for a 14-helix than β3-homoalanine in the central part of the helix. nih.gov The D-configuration of homoleucine would be expected to influence the handedness and stability of such helical structures, though specific data on D-homoleucine's 14-helix propensity is limited in the search results.
| Feature | Description | Reference |
| Alpha-Helix | A common secondary structure in proteins, typically right-handed. D-amino acids generally disrupt this formation. | wikipedia.orgwisc.edu |
| 14-Helix | A helical structure common in β-peptides. β3-homoleucine has been shown to stabilize this structure. | nih.govnih.gov |
Induction and Stabilization of Specific Conformations (e.g., Beta-Turns, Extended Structures)
Beta-turns are crucial elements in protein and peptide structures, enabling the polypeptide chain to reverse its direction. The incorporation of D-amino acids, particularly in combination with residues like proline, is a well-established method for nucleating β-hairpin structures. nih.gov For example, a DPro-Gly sequence can nucleate a Type II' β-turn. nih.gov While direct evidence for this compound inducing specific turn types is not explicitly detailed, its D-configuration makes it a candidate for incorporation into turn segments to promote specific conformations.
Conformational Analysis of Peptides Incorporating this compound
Experimental techniques are vital for elucidating the precise three-dimensional structure of peptides containing modified amino acids.
| Technique | Application | Key Findings from Related Studies | Reference |
| Circular Dichroism (CD) | Determining secondary structure content (helices, sheets, turns) in solution. | Monitoring 14-helix formation in β-peptides; observing conformational changes upon residue substitution. | nih.govescholarship.orgnih.govrsc.orgwisc.edu |
X-ray Crystallography and NMR Spectroscopy of this compound Derivatives and Peptides
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide atomic-resolution structural information. acs.orgnih.gov X-ray crystallography of peptide single crystals can reveal the precise three-dimensional arrangement of atoms, including the conformation of amino acid side chains and the backbone hydrogen-bonding network. nih.govrcsb.org For instance, the crystal structure of a hybrid peptide revealed a β-hairpin conformation with three cross-strand hydrogen bonds. nih.gov
NMR spectroscopy is used to determine the structure of peptides in solution. nih.govacs.org Techniques like 1D and 2D NMR are used to assign proton and carbon signals and to identify through-space proximities (Nuclear Overhauser Effects or NOEs) that define the peptide's fold. nih.govacs.org In a study of chlorinated cyclic hexapeptides containing D-homoleucine, 1D and 2D NMR techniques were instrumental in determining their structures. acs.org The presence of D-homoleucine was confirmed through detailed analysis of the NMR data. acs.org
Computational Modeling and Molecular Dynamics Simulations of D-Homoleucine-Containing Peptides
Computational methods complement experimental techniques by providing insights into the dynamic behavior and conformational preferences of peptides.
Molecular dynamics (MD) simulations can be used to model the behavior of peptides in different environments, such as in aqueous solution or in a membrane-like setting. rsc.org These simulations can predict stable conformations and explore the energy landscapes of peptide folding. nih.govresearchgate.net For example, computational studies on β3-peptides have been used to analyze the relative energies of different helical and extended conformations, providing insights into the factors that stabilize the 14-helix. nih.gov While specific MD simulations focusing on D-homoleucine-containing peptides were not detailed in the provided search results, such studies would be invaluable for understanding the conformational space accessible to these peptides and the specific interactions that stabilize their folded structures. Computational modeling, such as using the Rosetta algorithm, has been employed to design and remodel the core of β-peptide bundles, which have included β-homoleucine residues. rsc.orgbakerlab.org
Role in the Design and Stabilization of Foldamer Structures
Foldamers are synthetic oligomers designed to mimic natural peptides by adopting predictable and well-defined secondary structures. core.ac.uknih.govuni-konstanz.de A primary strategy in creating these novel architectures is the incorporation of non-natural amino acids, such as the homologated D-enantiomer this compound. fu-berlin.degoogle.com The inclusion of β-amino acids like D-homoleucine is particularly significant, as the additional carbon in the backbone fundamentally alters the oligomer's conformational preferences, leading to the formation of unique and stable helical structures distinct from natural α-helices. This modification not only guides the folding process but also confers a crucial advantage: increased resistance to proteolytic degradation, a major limitation of natural peptide-based therapeutics. nih.govacs.org
The introduction of D-homoleucine, and specifically its β-amino acid form (β³-homoleucine), is instrumental in the design and stabilization of specific foldamer conformations, most notably the 14-helix. nih.govwisc.edu The 14-helix is a secondary structure commonly observed in peptides composed of β-amino acids (β-peptides). frontiersin.org Computational and experimental studies have identified β³-homoleucine as a residue that strongly promotes 14-helix formation. nih.gov This helical structure is characterized by hydrogen bonds between the carbonyl group of one residue and the N-H group of the residue three positions down the chain (i to i+3). frontiersin.org Structurally, the 14-helix is wider and has a different residue-per-turn ratio compared to the classic α-helix, which influences how the amino acid side chains are displayed on the helical surface. frontiersin.org
Table 1: Comparison of α-Helix and β-Peptide 14-Helix Structural Parameters
| Feature | α-Helix | 14-Helix (β-Peptide) |
| Radius | ~2.2 Å | ~2.7 Å |
| Residues per Turn | ~3.6 | ~3.0 - 3.1 |
| Rise per Residue | ~1.5 Å | ~1.56 Å |
| Hydrogen Bonding Pattern | i → i+4 | i → i+3 |
| Data sourced from studies on peptide secondary structures. frontiersin.orgnih.gov |
A critical function of D-homoleucine in foldamer architecture is its role in forming stable hydrophobic cores that drive the assembly of higher-order quaternary structures. frontiersin.org In the design of amphiphilic foldamers, residues are strategically placed so that hydrophobic side chains, like that of homoleucine, are segregated to one face of the helix, while charged or polar residues occupy the other. wisc.edu This segregation is essential for self-assembly in aqueous environments. When multiple helices associate, they orient themselves to shield their hydrophobic faces from the solvent, leading to the formation of a tightly packed core. frontiersin.orgnih.gov
This principle is exemplified in the design of octameric β-peptide bundles, such as the well-characterized Zwit-1F system. frontiersin.orgmdpi.com These complex assemblies are formed from β-peptides where the hydrophobic face is composed entirely of β³-homoleucine residues. frontiersin.orgacs.org The thermodynamic and kinetic stability of these bundles is largely attributed to the tight packing of the β³-homoleucine side chains within the core. frontiersin.org Unlike the "knobs-into-holes" packing seen in natural coiled-coils, the ~3.1 residues per turn of the 14-helix leads to an eclipsed arrangement where the homoleucine side chains "nestle" against each other, creating extensive van der Waals contacts that stabilize the entire structure. nih.govmdpi.com
Furthermore, this compound serves as a key building block in a "sequence-based design" approach to creating α-helix mimetics. nih.gov In this strategy, specific α-amino acids in a biologically active peptide sequence are systematically replaced with their homologous β³-amino acids. nih.gov For instance, an α-leucine residue can be substituted with a β³-homoleucine residue. nih.gov This substitution pattern aims to preserve the spatial orientation of the crucial side chains required for biological function while introducing the novel backbone geometry of the β-amino acid, resulting in a proteolytically stable foldamer that can effectively mimic the protein-protein interaction interface of the original α-helix. nih.govnih.gov
Table 2: Selected Research Findings on Homoleucine in Foldamer Stabilization
| Foldamer/Peptide System | Role/Function of Homoleucine | Observed Structure/Assembly |
| Amphiphilic β-peptides | Acts as a key hydrophobic residue on one face of the helix. | 14-helical conformation. wisc.edu |
| Zwit-1F and related β-peptide bundles | Forms the entirely hydrophobic, solvent-excluded core of the assembly. frontiersin.orgacs.org | Self-assembles into a stable, octameric helical bundle. frontiersin.org |
| α/β-Peptide α-helix mimics | Substituted for α-leucine to maintain side-chain display while altering the backbone. nih.gov | Retains the side-chain sequence of the α-peptide prototype in a new foldamer context. nih.gov |
| 3₁₄-Helical Bundles | Side chains pack tightly via a "nestling" arrangement rather than knobs-into-holes. nih.gov | Quaternary structure stabilized by close packing of backbone methylenes and side chains. nih.gov |
Fmoc D Homoleucine in Peptidomimetic and Foldamer Design
Strategies for Enhanced Proteolytic Stability and Resistance to Enzymatic Degradation
A primary challenge in the development of peptide-based research tools and therapeutics is their susceptibility to degradation by proteases. Fmoc-D-homoleucine is instrumental in strategies designed to overcome this limitation.
The introduction of a D-amino acid into a peptide sequence is a well-established method to enhance metabolic stability. nih.govacs.org Proteases, which are chiral enzymes, typically recognize and cleave peptide bonds between L-amino acids. The insertion of a D-amino acid, such as D-homoleucine, disrupts this recognition, effectively masking the cleavage site and rendering the peptide resistant to enzymatic degradation. nih.govcsic.es This strategy is often more effective than more complex modifications and can significantly extend the half-life of a peptide in biological media. acs.org For instance, studies on ghrelin analogues have shown that substituting an L-amino acid with a D-amino acid can lead to complete stability in human serum and liver S9 fraction assays. nih.gov While this specific study used D-leucine, the principle directly applies to D-homoleucine, which offers a similar side chain with altered hydrophobicity.
Incorporating β-amino acids, including β-homo residues, into the peptide backbone is another powerful strategy to confer proteolytic resistance. acs.orgacs.org These modifications alter the peptide's structural conformation in a way that hinders protease access to cleavable bonds. csic.es The use of β-homo amino acids, which insert an extra carbon atom into the backbone, is often well-tolerated and can be more effective than D-amino acid insertion, especially when the cleavage site is part of the peptide's active region. acs.orgcsic.es Research on oxytocin (B344502) (OT) analogues demonstrated that introducing a β³-homo-leucine residue at a known cleavage site significantly increased the peptide's half-life in simulated intestinal fluid (SIF). acs.org
| Peptide Analogue | Modification | Half-life in SIF |
| Oxytocin (OT) | None (Native Peptide) | < 3 minutes |
| (β³-homo)Leu⁸OT | Substitution with β³-homo-leucine | 3.6 ± 0.1 hours |
| all-D-retroinverse-OT | All D-amino acids | > 24 hours |
| This table presents data on the stability of oxytocin analogues in simulated intestinal fluid (SIF). Data sourced from a 2022 study on peptide gut stability. acs.org |
Masking of Protease Cleavage Sites through D-Amino Acid Insertion
Modulation of Peptide Conformation for Binding Affinity and Selectivity in Research Probes
The incorporation of D-homoleucine is not only for stability but also for precisely controlling the three-dimensional structure of a peptide. acs.org The specific stereochemistry and side-chain length of D-homoleucine can induce unique turns and helical structures that are not accessible with standard L-amino acids. This conformational control is critical for designing research probes with high binding affinity and selectivity for their biological targets. researchgate.net By replacing natural amino acids with analogues like D-homoleucine, researchers can fine-tune the spatial arrangement of functional groups, optimizing interactions with protein surfaces or receptor binding pockets. researchgate.net This approach is fundamental in the development of peptide-based drugs and probes that target specific biological pathways with high precision. chemimpex.com
Design of Novel α/β-Peptides and Hybrid Architectures
This compound is a valuable component in the design of foldamers, which are oligomers that adopt well-defined, predictable secondary structures similar to peptides and proteins. A significant area of this research is the creation of α/β-peptides, which contain a mixture of α- and β-amino acids. acs.orgnih.gov These hybrid architectures can form unique helical and sheet-like structures, expanding the range of available molecular scaffolds. uni-konstanz.de The inclusion of β-amino acids like β-homoleucine improves proteolytic resistance while allowing for the design of specific folding patterns. nih.gov Quantitative structure-activity relationship (QSAR) studies on α/β-peptides have demonstrated that properties like helicity and the presence of specific β-amino acids are strong predictors of biological activity and selectivity. nih.gov This design approach allows for the creation of peptidomimetics with enhanced stability and novel functionalities. acs.org
Advanced Applications of Fmoc D Homoleucine in Biochemical and Materials Research
Investigation of Protein-Peptide and Protein-Protein Interactions
The unique structural features of Fmoc-D-homoleucine make it a powerful tool for probing the intricacies of molecular recognition events in biological systems. Its use in peptide synthesis allows for the creation of peptides that can effectively mimic or disrupt natural protein-protein and protein-peptide interactions. chemimpex.comchemimpex.com
Peptides incorporating D-homoleucine serve as sophisticated probes to investigate the structure and function of proteins. chemimpex.comnetascientific.com The D-configuration of the amino acid provides resistance to enzymatic degradation, a crucial feature for probes used within biological systems. This increased stability ensures a longer half-life, allowing for more sustained and accurate study of protein interactions and conformational changes. The hydrophobic side chain of homoleucine can also influence the binding affinity and specificity of the peptide probe to its target protein. nih.gov
A key application lies in the use of these modified peptides to study protein dynamics. By systematically replacing natural amino acids with D-homoleucine, researchers can observe how these changes affect protein folding, stability, and binding interactions, providing valuable insights into the structural basis of protein function.
| Probe Type | Application | Key Finding |
| D-amino acid substituted peptide | Study of protein-protein interactions | Altered binding affinities and stability, providing insights into apoptotic pathways. |
| Peptide with enhanced stability | Investigation of protein conformational changes | Longer half-life of the probe allows for more accurate tracking of dynamic processes. |
The incorporation of this compound is instrumental in engineering peptides with novel functions. By introducing this unnatural amino acid, scientists can systematically modify the peptide backbone and side-chain functionalities to understand and control their biological activity. chemimpex.com This approach is particularly valuable in designing therapeutic peptides with improved efficacy and specificity. chemimpex.comchemimpex.com
Research has shown that the inclusion of D-homoleucine can significantly alter the secondary structure of peptides, leading to changes in their interaction with target molecules. google.com This allows for the fine-tuning of peptide-based drugs to achieve desired therapeutic outcomes. The ability to create peptides with precise structural modifications is essential for developing a deeper understanding of how peptide structure dictates function. chemimpex.com
Development of Structural and Functional Probes for Biological Systems
Development of Cell-Penetrating Peptides (CPPs) and Delivery Systems
This compound plays a significant role in the design and synthesis of cell-penetrating peptides (CPPs), which are short peptides capable of crossing cellular membranes and delivering various molecular cargoes into cells. nih.govbiorxiv.orgresearchgate.net
The inclusion of hydrophobic residues like D-homoleucine in CPPs can enhance their ability to interact with and penetrate the lipid bilayer of cell membranes. nih.govbiorxiv.org Studies have utilized libraries of peptides containing unnatural amino acids, including D-homoleucine, to identify sequences with superior cell-penetrating capabilities. nih.govbiorxiv.orgbiorxiv.org These libraries are screened to discover peptides that can efficiently carry macromolecular cargo, such as antisense oligonucleotides, into the cytosol. biorxiv.orgresearchgate.net
One study involved the creation of a peptide library with a C-terminal "CPP-like" motif and variable positions containing D-amino acids and other unnatural residues. biorxiv.org The inclusion of D-homoleucine was intended to increase membrane penetration due to its hydrophobic and aromatic functionality. nih.govbiorxiv.org This approach led to the discovery of novel CPPs with enhanced cellular uptake. biorxiv.org
| Peptide Library Component | Purpose | Outcome |
| D-homoleucine | Increase membrane penetration | Discovery of peptides with enhanced cellular uptake. nih.govbiorxiv.org |
| D-kwkk motif | Provide initial cell-penetrating activity | Boosted the overall activity of the peptide library. nih.govbiorxiv.org |
| Non-α-amino acids | Promote endosomal escape | Contributed to the successful delivery of cargo into the cytosol. nih.govbiorxiv.org |
Enhancing Cellular Uptake Mechanisms for Macromolecular Cargo
Exploration in Novel Biomaterials and Bio-conjugation Strategies
The use of this compound extends to the creation of novel biomaterials and the development of advanced bioconjugation strategies. chemimpex.com Its incorporation into peptides can impart unique self-assembling properties and provide stable scaffolds for various biomedical applications. chemimpex.com
In bioconjugation, this compound is used to link peptides to other molecules, such as drugs or imaging agents, to create targeted therapeutic and diagnostic tools. chemimpex.comchemimpex.com The stability conferred by the D-amino acid is advantageous in these applications, ensuring that the conjugate remains intact until it reaches its intended target. The versatility of Fmoc chemistry allows for the precise and efficient synthesis of these complex bioconjugates. chemimpex.com
Role in Protein Engineering for Modified Stability and Functional Characteristics
This compound, a non-proteinogenic amino acid derivative, plays a significant role in protein engineering by enabling the modification of proteins to enhance their stability and functionality. chemimpex.comchemimpex.comnetascientific.com The incorporation of this unnatural amino acid into peptide chains can lead to improved resistance to proteolytic degradation, a crucial factor for the development of peptide-based therapeutics. acs.org
The unique structure of D-homoleucine, with its extended and branched side chain, can introduce conformational constraints and alter the hydrophobic interactions within a protein. These alterations can lead to a more stable three-dimensional structure, which is less susceptible to denaturation and enzymatic cleavage. chemimpex.com Researchers utilize this compound in solid-phase peptide synthesis (SPPS) to precisely insert this amino acid at specific positions within a peptide sequence, thereby tailoring the protein's properties for various biotechnological applications. chemimpex.comnetascientific.com
One key application lies in the development of more robust therapeutic peptides. By strategically replacing natural amino acids with D-homoleucine, scientists can engineer peptides with longer half-lives in vivo, a critical attribute for effective drug delivery and action. acs.org This enhanced stability is a direct result of the D-configuration, which is not recognized by the body's natural proteases that typically degrade L-amino acid-based peptides. acs.org
Table 1: Impact of D-Amino Acid Substitution on Peptide Stability
| Peptide Modification | Rationale | Outcome |
| Replacement of L-amino acid with D-homoleucine | Introduction of a non-natural D-amino acid | Increased resistance to proteolytic enzymes, leading to a longer biological half-life. acs.org |
| Incorporation into peptide backbone | Alteration of secondary structure and hydrophobic packing | Enhanced conformational stability and resistance to denaturation. chemimpex.com |
Contributions to Neuroscience Research Through Neuropeptide Studies
In the field of neuroscience, this compound is a valuable tool for studying neuropeptides, which are critical signaling molecules in the brain. chemimpex.com The inherent instability of natural neuropeptides in biological systems presents a significant challenge for their study and therapeutic application. The incorporation of D-homoleucine into synthetic neuropeptide analogs helps to overcome this limitation.
By creating more stable versions of neuropeptides, researchers can investigate their complex roles in neurological processes with greater accuracy. chemimpex.com For instance, stable neuropeptide analogs can be used to probe receptor-ligand interactions over extended periods, providing deeper insights into the mechanisms of synaptic transmission and neuronal signaling. acs.org The development of such analogs is crucial for understanding the pathophysiology of neurological disorders and for designing potential therapeutic interventions. chemimpex.com
Furthermore, the use of D-amino acids like D-homoleucine can help in the development of neuropeptide-based drugs that can cross the blood-brain barrier, a significant hurdle in treating central nervous system diseases. mit.edu The modified peptides may exhibit altered lipophilicity and conformational properties that facilitate their transport into the brain. mit.edu
Application in Antimicrobial Peptide (AMP) Research and Design Principles
This compound is increasingly being utilized in the research and design of antimicrobial peptides (AMPs), which are a promising class of therapeutics to combat antibiotic-resistant bacteria. researchgate.net Natural AMPs are often susceptible to degradation by bacterial proteases, limiting their efficacy. The incorporation of non-canonical amino acids like D-homoleucine is a key strategy to enhance their stability and antimicrobial activity. nih.gov
Research has shown that peptides containing D-amino acids can exhibit potent antimicrobial activity, sometimes even greater than their natural L-amino acid counterparts. nih.gov This is because the D-isomers can still form the necessary secondary structures, like α-helices, required for antimicrobial function, while evading proteolytic degradation. nih.gov
Table 2: Design Strategies for Enhanced Antimicrobial Peptides
| Design Strategy | Rationale | Expected Outcome |
| Substitution with D-homoleucine | Increase proteolytic resistance | Longer-lasting antimicrobial effect. nih.gov |
| Modulate hydrophobicity | Optimize interaction with microbial membranes | Enhanced lytic activity against pathogens. nih.gov |
| Maintain amphipathic structure | Preserve the mechanism of membrane disruption | Potent and broad-spectrum antimicrobial activity. researchgate.net |
Non-Canonical Amino Acid Incorporation in Ribosomal Synthesis and Translational Efficiency Studies
While the primary application of this compound is in chemical peptide synthesis, the broader field of non-canonical amino acid (NCAA) incorporation extends to ribosomal synthesis through genetic code expansion. nih.gov This advanced technique allows for the site-specific insertion of NCAAs, including D-amino acids, into proteins during translation. nih.gov
Studies on the translational efficiency of various NCAAs are crucial for optimizing these systems. Research has shown that the efficiency of incorporating an NCAA into a growing polypeptide chain can be influenced by several factors, including the structure of the amino acid itself and the specific codon and tRNA used. nih.govacs.org While the direct ribosomal incorporation of D-homoleucine presents challenges due to the stereospecificity of the translational machinery, the insights gained from studying the incorporation of other D-amino acids are valuable. nih.gov
The ability to incorporate NCAAs ribosomally opens up vast possibilities for creating novel proteins with unique properties. nih.gov For instance, it allows for the production of large proteins and enzymes with enhanced stability or novel catalytic activities, which would be difficult or impossible to produce through chemical synthesis alone. acs.org Understanding the translational efficiency of different NCAAs is a key area of research that will drive the future of protein engineering and the development of new biotherapeutics and biomaterials. acs.org
Table 3: Factors Affecting Translational Efficiency of Non-Canonical Amino Acids
| Factor | Description | Impact on Efficiency |
| Amino Acid Structure | The size, shape, and charge of the NCAA side chain. | Can affect recognition by aminoacyl-tRNA synthetases and the ribosome. nih.gov |
| Codon and tRNA | The specific codon reassigned to the NCAA and the engineered tRNA used for its delivery. | Mismatches or inefficient binding can reduce translational yield. acs.org |
| Peptide Context | The sequence of amino acids surrounding the NCAA insertion site. | Can influence the rate of peptide bond formation. acs.org |
Future Directions and Emerging Research Avenues
Integration with Advanced High-Throughput Screening Methodologies for Peptide Discovery
The incorporation of Fmoc-D-homoleucine into peptide libraries is a key strategy for discovering novel therapeutic peptides. High-throughput screening (HTS) methods are essential for efficiently evaluating the vast number of peptides that can be generated.
Key Applications and Research Findings:
Combinatorial Libraries: this compound can be included in split-and-pool synthesis to generate large combinatorial peptide libraries. nih.gov These libraries, containing a diverse array of non-canonical and D-amino acids, can be screened for various biological activities, such as cell penetration or receptor binding. nih.govbiorxiv.org
In-Cell Screening: A notable application is in-cell penetration selection-mass spectrometry (in-cell PS-MS). This technique allows for the discovery of peptides from a synthetic library that can deliver macromolecular cargo into the cytosol of living cells. nih.gov A peptide named Cyto1a, identified through this method, contains D-amino acids and two non-α-amino acids, demonstrating the potential of incorporating residues like D-homoleucine to enhance cytoplasmic delivery. nih.gov
Enhanced Stability and Diversity: The inclusion of unnatural amino acids like D-homoleucine expands the chemical diversity and proteolytic stability of peptide libraries. nih.govbiorxiv.org This is a significant advantage over biological display techniques, which are largely limited to natural amino acids. nih.gov
Interactive Data Table: High-Throughput Screening Applications
| Screening Method | Key Feature | Advantage of Including this compound | Relevant Finding |
| In-cell PS-MS | Selection of peptides that enter the cell cytosol. nih.gov | Enhances proteolytic stability and potential for endosomal escape. nih.gov | Discovery of Cyto1a, a highly active cell-penetrating peptide containing unnatural residues. nih.gov |
| Combinatorial Library Screening | Generation of vast and diverse peptide libraries. nih.govbiorxiv.org | Increases chemical space and introduces novel structural motifs. nih.govresearchgate.net | Identification of peptides with specific binding affinities and biological activities. researchgate.net |
Computational Design and De Novo Peptide Engineering Incorporating this compound
Computational tools are becoming increasingly vital in predicting the structure and function of peptides. The integration of non-canonical amino acids like D-homoleucine into these design processes opens up new possibilities for creating peptides with tailored properties.
De Novo Design and Modeling:
Predictive Modeling: Computational software, such as Rosetta, can be used to model the behavior of peptides containing unnatural amino acids. rsc.org While originally designed for natural proteins, these tools can be adapted to handle non-canonical residues by specifying their unique bond lengths and angles. rsc.org
Enhanced Stability: The incorporation of D-amino acids and other non-natural residues is a well-established strategy in medicinal chemistry to improve the metabolic stability of peptides. acs.org Computational models can help predict the optimal placement of this compound to enhance resistance to proteolytic degradation while maintaining or improving biological activity.
Scaffold Engineering: Computational design can be used to graft bioactive epitopes onto stable, cyclic scaffolds. acs.org this compound can be incorporated into these designs to fine-tune the structure and stability of the resulting peptide.
Research Focus in Computational Design:
| Research Area | Application of this compound | Desired Outcome |
| Peptide Stability | Strategic placement within the peptide backbone. | Increased resistance to enzymatic degradation. acs.org |
| Conformational Control | Influencing secondary structure formation (e.g., helices, sheets). | Creation of peptides with specific and predictable three-dimensional shapes. |
| De Novo Enzyme Design | Incorporation into the active site or structural framework. | Development of novel biocatalysts with enhanced properties. |
Exploration in Multi-Component Systems and Complex Peptide Assemblies for Supramolecular Chemistry
The self-assembly of peptides into well-defined nanostructures is a burgeoning field with applications in materials science and medicine. The unique properties of this compound can be exploited to control and direct these assembly processes.
Supramolecular Assembly and Material Science:
Coiled-Coil Assemblies: Research has explored the formation of coiled-coil structures involving peptides containing a mix of α, β, and γ-amino acids. fu-berlin.de The incorporation of D-homoleucine could further modulate the stability and specificity of these higher-ordered assemblies.
Advanced Methodologies for the Site-Specific Incorporation of this compound into Protein Scaffolds
The ability to incorporate unnatural amino acids (UNAAs) site-specifically into larger proteins opens up a vast landscape for protein engineering. This allows for the introduction of novel chemical functionalities that are not accessible with the 20 canonical amino acids.
Methods for Site-Specific Incorporation:
Genetic Code Expansion: This powerful technique involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate a UNAA in response to a nonsense or frameshift codon. nih.govfrontiersin.org While this has been successful for many UNAAs, significant engineering of the translational machinery is often required. nih.govgoogle.com
Cell-Free Protein Synthesis (CFPS): CFPS systems offer a flexible platform for incorporating UNAAs, as the open nature of the system allows for the direct addition of pre-charged tRNAs or orthogonal translation components. nih.gov This approach can be more efficient than in vivo methods for producing proteins with multiple UNAA insertions.
Solid-Phase Peptide Synthesis (SPPS) and Native Chemical Ligation (NCL): For smaller proteins or protein domains, a combination of SPPS and NCL is a viable strategy. google.comgoogle.com A peptide fragment containing this compound can be synthesized via SPPS and then ligated to other recombinantly expressed or synthetic polypeptide chains to generate the full-length protein. acs.orggoogle.com
Challenges and Future Directions:
A primary challenge in incorporating UNAAs is the often-unpredictable effect on protein expression and function. researchgate.net The efficiency of incorporation can vary significantly depending on the specific location within the protein. researchgate.net Future research will likely focus on developing more robust and predictable methods for UNAA incorporation, including the use of machine learning to predict site tolerability. researchgate.net
Q & A
Q. What is the role of Fmoc-D-homoleucine in solid-phase peptide synthesis (SPPS), and how does its stereochemistry influence synthesis outcomes?
this compound is a chiral, non-natural amino acid derivative used in SPPS for introducing D-configuration residues into peptide chains. Its Fmoc group enables efficient deprotection under mild basic conditions (e.g., piperidine), while the homoleucine side chain enhances hydrophobicity, affecting peptide solubility and folding . The D-stereochemistry disrupts β-sheet formation, making it useful in designing peptides resistant to enzymatic degradation. Researchers should optimize coupling conditions (e.g., using HBTU/HOBt activators) to mitigate steric hindrance from the bulky homoleucine side chain .
Q. How can researchers verify the chiral purity of this compound during synthesis?
Chiral purity is critical for reproducibility. Use analytical HPLC with chiral columns (e.g., Chirobiotic T) and polarimetric analysis to confirm enantiomeric excess. Circular dichroism (CD) spectroscopy can further validate secondary structural impacts of D-configuration in synthesized peptides .
Q. What are the solubility challenges associated with this compound, and how can they be addressed?
this compound’s hydrophobicity (log P ~5.2) reduces solubility in aqueous buffers. To improve handling:
- Use dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as primary solvents.
- Add chaotropic agents (e.g., 6 M guanidine HCl) for peptide dissolution.
- Optimize resin swelling in SPPS by pre-treating with 20% v/v DCM in DMF .
Advanced Research Questions
Q. How do structural analogs of this compound influence peptide self-assembly, and what methods resolve contradictions between computational and experimental data?
this compound’s extended side chain promotes unique supramolecular structures. Computational studies (e.g., molecular dynamics) predict fibril formation via Fmoc stacking and hydrogen bonding, while experimental techniques like TEM and WAXS reveal nanofiber aggregation . Discrepancies arise when simulations suggest β-sheet dominance, but FTIR/CD data show polyproline II conformations. To resolve:
Q. What experimental strategies optimize this compound incorporation into hydrogels for biomedical applications?
this compound’s gelation behavior depends on pH and hydrophobicity. Key steps:
- pH Control : Use glucono-δ-lactone (GdL) for gradual acidification to pH 4, enabling controlled self-assembly.
- Concentration Optimization : A 1.4 power law relates gel modulus (G’) to concentration; target 14–20 mM for stable gels.
- Mechanical Testing : Perform compression assays at varying rates (0.1–10 mm/min) to assess brittleness vs. plastic deformation .
| Parameter | Optimal Range | Impact on Gel Properties |
|---|---|---|
| [this compound] | 14–20 mM | G’ = 1–10 kPa |
| pH | 3.8–4.2 | Prevents syneresis |
| Temperature | 25–37°C | Maintains fibril stability |
Q. How do discrepancies in this compound’s reactivity profiles impact peptide chain elongation, and how can they be mitigated?
The homoleucine side chain’s bulkiness slows coupling efficiency. Contradictory reports on reaction rates (e.g., 60% vs. 90% yields) often stem from:
- Activation Method : Use Oxyma Pure/DIC over HOBt/HBTU for faster activation.
- Resin Choice : Switch from Rink amide to Wang resin to reduce steric hindrance.
- Double Coupling : Implement two consecutive couplings at 50°C for residues beyond position 15 in long peptides .
Methodological Guidance for Data Analysis
Q. What analytical workflows validate this compound’s incorporation into complex peptide architectures?
A multi-tiered approach is essential:
- LC-MS : Confirm molecular weight and purity (≥95% by UV at 220 nm).
- MALDI-TOF : Detect side products (e.g., deletion sequences).
- 2D NMR : Assign stereochemistry and side-chain interactions.
- X-ray Crystallography : Resolve atomic-level positioning in crystalline peptides .
Q. How should researchers design experiments to study this compound’s role in peptide-receptor binding studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
